molecular formula C6H12ClNO B3326218 6-Chlor-hexansaeure-amid CAS No. 2403-63-6

6-Chlor-hexansaeure-amid

Cat. No.: B3326218
CAS No.: 2403-63-6
M. Wt: 149.62 g/mol
InChI Key: YQMDXWJKIFPPEN-UHFFFAOYSA-N
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Description

6-Chlorohexanamide (systematic name: 6-chlorohexanoic acid amide) is a chlorinated derivative of hexanoic acid, where the terminal carbon of the hexanamide chain is substituted with a chlorine atom. Its molecular formula is C₆H₁₁ClNO, with a molecular weight of 163.61 g/mol. This compound is structurally characterized by a linear six-carbon backbone, an amide functional group (-CONH₂), and a chlorine atom at the sixth carbon position.

Properties

IUPAC Name

6-chlorohexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c7-5-3-1-2-4-6(8)9/h1-5H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMDXWJKIFPPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)N)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthesis: Chlorinated amides are typically synthesized via chlorination of hexanoic acid followed by amidation, though direct evidence for 6-chlorohexanamide is lacking .
  • Pharmacological Potential: Compounds like 6-[(6-chloro-2-methoxy-acridin-9-yl)amino]-N-methyl-hexanamide (CAS 77431-60-8) demonstrate that chlorinated amides can serve as intermediates in antimalarial or anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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